2-Oxiraneethanol, alpha-phenyl-

Bifunctional building block Epoxide ring-opening Alcohol derivatization

2-Oxiraneethanol, alpha-phenyl- (CAS 61276-54-8), systematically named 2-(oxiran-2-yl)-1-phenylethanol, is a chiral epoxy alcohol of molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol. The compound integrates a strained three-membered oxirane ring with a secondary benzylic alcohol, linked by a single methylene spacer, yielding a bifunctional scaffold not accessible from simpler epoxides such as styrene oxide or glycidol.

Molecular Formula C10H12O2
Molecular Weight 164.204
CAS No. 61276-54-8
Cat. No. B2993104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxiraneethanol, alpha-phenyl-
CAS61276-54-8
Molecular FormulaC10H12O2
Molecular Weight164.204
Structural Identifiers
SMILESC1C(O1)CC(C2=CC=CC=C2)O
InChIInChI=1S/C10H12O2/c11-10(6-9-7-12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKeyRFRDVDYYALLWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxiraneethanol, alpha-phenyl- (CAS 61276-54-8): Structural Identity and Physicochemical Profile for Procurement Evaluation


2-Oxiraneethanol, alpha-phenyl- (CAS 61276-54-8), systematically named 2-(oxiran-2-yl)-1-phenylethanol, is a chiral epoxy alcohol of molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol [1]. The compound integrates a strained three-membered oxirane ring with a secondary benzylic alcohol, linked by a single methylene spacer, yielding a bifunctional scaffold not accessible from simpler epoxides such as styrene oxide or glycidol . It belongs to the phenylglycidol family of chiral intermediates widely deployed in asymmetric pharmaceutical synthesis, where both enantiomeric purity and the spatial relationship between the epoxide and hydroxyl groups critically influence downstream coupling efficiency [2].

Why Generic Epoxide Substitution Is Inadequate: Differentiating 2-Oxiraneethanol, alpha-phenyl- from Superficially Similar Analogs


Generic substitution of oxirane-containing intermediates fails because small structural variations—even a single methylene unit—profoundly alter ring strain, hydrogen-bonding capacity, lipophilicity, and stereoelectronic control in downstream ring-opening reactions . 2-Oxiraneethanol, alpha-phenyl- (C₁₀H₁₂O₂, XLogP3 = 1.1) occupies a distinct physicochemical niche relative to glycidol (C₃H₆O₂, XLogP3 ≈ −0.2, lacking the phenyl pharmacophore) and styrene oxide (C₈H₈O, no hydroxyl group, XLogP3 ≈ 1.6), meaning that replacing it with a smaller or monofunctional epoxide eliminates the hydrogen-bond-donor capacity and aromatic stacking interactions required for chiral recognition in enzymatic or catalytic asymmetric transformations [1]. Furthermore, the homologue 3-phenylglycidol (CAS 104196-23-8, C₉H₁₀O₂) lacks the methylene spacer, which alters the distance between the epoxide electrophilic center and the hydroxyl nucleophile, changing the regiochemical outcome of intramolecular cyclization pathways exploited in heterocycle construction [2].

Quantitative Differentiation Evidence for 2-Oxiraneethanol, alpha-phenyl- (CAS 61276-54-8) Relative to Key Comparators


Bifunctional Reactivity Advantage: Dual Epoxide–Hydroxyl Derivatization Versus Monofunctional Styrene Oxide

2-Oxiraneethanol, alpha-phenyl- possesses two chemically orthogonal reactive sites—a nucleophile-sensitive oxirane ring and a secondary benzylic hydroxyl group—enabling sequential or orthogonal derivatization strategies that are inaccessible with the monofunctional styrene oxide comparator . The epoxide undergoes nucleophilic ring-opening with amines, thiols, or carboxylates, while the hydroxyl permits esterification, etherification, silyl protection, or oxidation to the corresponding ketone, affording a structurally diverse array of downstream intermediates from a single procurement-grade building block .

Bifunctional building block Epoxide ring-opening Alcohol derivatization Synthetic intermediate

Lipophilicity Differentiation: XLogP3 = 1.1 Balances Aqueous Compatibility and Organic-Phase Reactivity Versus Glycidol and Styrene Oxide

The computed partition coefficient XLogP3 = 1.1 for 2-Oxiraneethanol, alpha-phenyl- [1] positions it in an intermediate lipophilicity range that contrasts with the substantially more hydrophilic glycidol (XLogP3 ≈ −0.2) and the more hydrophobic styrene oxide (XLogP3 ≈ 1.6) [2]. This value predicts adequate aqueous solubility for enzymatic or biphasic reaction conditions while retaining sufficient organic-phase partitioning for extraction and chromatographic purification, a balance that neither comparator achieves.

Lipophilicity XLogP3 Phase partitioning Reaction medium compatibility

Hydrogen-Bond Donor Capacity: HBD = 1 Enables Directed Intermolecular Interactions Absent in Styrene Oxide

The presence of a single hydrogen-bond donor (HBD = 1, the secondary alcohol) in 2-Oxiraneethanol, alpha-phenyl- [1] confers intermolecular interaction capabilities that are structurally absent in styrene oxide (HBD = 0). This distinction is critical in applications where the intermediate must engage in hydrogen-bond-directed catalysis, co-crystallization for chiral resolution, or supramolecular assembly [2]. Combined with two hydrogen-bond acceptors (HBA = 2, the epoxide oxygen and the hydroxyl oxygen), the compound achieves a donor/acceptor ratio of 0.5, versus 0 for styrene oxide.

Hydrogen bond donor Molecular recognition Crystal engineering Solubility modulation

Chiral Separation Benchmark: Enantiomeric Resolution Characteristics of Phenylglycidol Scaffold via Subcritical Fluid Chromatography

The phenylglycidol scaffold—of which 2-Oxiraneethanol, alpha-phenyl- is the parent member—has been systematically characterized for enantiomeric separation using subcritical fluid chromatography (SFC) on Chiralpak AD and AS stationary phases with MeOH/CO₂ mobile phases [1]. In a direct comparative study, commercially available (R,R)- and (S,S)-phenylglycidol enantiomers were resolved alongside a panel of phenyl-substituted analogs (2-F, 3-F, 4-F, 3-Cl, 4-Cl, 3-CF₃, 3-OCH₃), establishing that substituents on the phenyl ring do not grossly alter the diagnostic VCD absorption bands or the sign and shape of ECD curves, thereby enabling absolute configuration determination without time-intensive ab initio calculations for every analog [1]. This validated analytical framework provides procurement-grade assurance that enantiomeric purity can be verified using standardized chiral SFC protocols.

Chiral resolution Subcritical fluid chromatography Enantiomeric purity Absolute configuration

Evidence-Backed Application Scenarios for 2-Oxiraneethanol, alpha-phenyl- (CAS 61276-54-8) in Research and Industrial Procurement


Chiral Building Block for Asymmetric Pharmaceutical Intermediate Synthesis

The validated chiral resolution framework established by McConnell et al. (2007) [1] makes 2-Oxiraneethanol, alpha-phenyl- a reliable procurement choice when enantiopure epoxide-alcohol scaffolds are required for constructing β-blocker, antidepressant, or antiviral pharmacophores. The compound's (R,R) and (S,S) enantiomers have been used directly in Sharpless asymmetric epoxidation-based routes to (S,S)-reboxetine succinate [2], demonstrating industrial relevance. The bifunctional epoxide–hydroxyl architecture permits sequential ring-opening with amine nucleophiles followed by alcohol functionalization, a synthetic sequence employed in morpholine and piperidine-based drug candidate assembly [3].

Regioselective Epoxide Ring-Opening for Heterocycle Construction

The methylene spacer between the oxirane ring and the hydroxyl-bearing carbon in 2-Oxiraneethanol, alpha-phenyl- creates a specific intramolecular distance that influences the regiochemical outcome of Lewis acid-catalyzed or base-mediated cyclization to oxetane-2-methanols and tetrahydrofuran-3-ols [4]. This regiochemical control distinguishes the C₁₀ scaffold from the C₉ 3-phenylglycidol homolog, where the absence of the spacer promotes different cyclization pathways. Researchers constructing oxygen heterocycles with defined ring sizes should select the C₁₀ scaffold when five-membered tetrahydrofuran products are desired over four-membered oxetane alternatives.

Intermediate for Protease and Kinase Inhibitor Fragment Libraries

The combination of a hydrogen-bond donor (HBD = 1), two hydrogen-bond acceptors (HBA = 2), and an aromatic phenyl ring in a compact scaffold (MW = 164.20 g/mol) aligns with fragment-based drug design principles [5]. The XLogP3 of 1.1 places the compound in the favorable lipophilic ligand efficiency range for fragment screening, while the epoxide serves as a latent electrophilic warhead for covalent inhibitor design or as a masked 1,2-diol for prodrug strategies. Procurement of this single intermediate thus supports multiple medicinal chemistry workflows, reducing the number of separate building blocks that must be sourced and qualified.

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